N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with an acetylcarbamothioylamino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 4-aminophenylpyridine-3-carboxamide with acetyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(chlorodifluoromethoxy)phenyl]pyridine-3-carboxamide
- N-[4-(methylcarbamothioylamino)phenyl]pyridine-3-carboxamide
- N-[4-(ethylcarbamothioylamino)phenyl]pyridine-3-carboxamide
Uniqueness
N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylcarbamothioylamino group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
637305-20-5 |
---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-[4-(acetylcarbamothioylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-10(20)17-15(22)19-13-6-4-12(5-7-13)18-14(21)11-3-2-8-16-9-11/h2-9H,1H3,(H,18,21)(H2,17,19,20,22) |
InChI Key |
GQLALWXRNCEAEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |
solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.